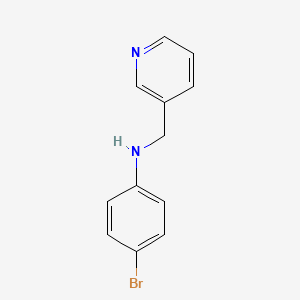

4-溴-N-(吡啶-3-基甲基)苯胺

描述

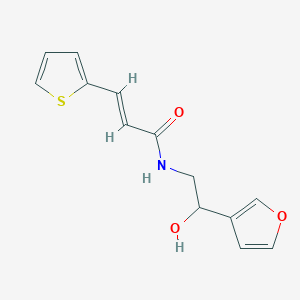

“4-bromo-N-(pyridin-3-ylmethyl)aniline” is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of substituted pyridines, such as “4-bromo-N-(pyridin-3-ylmethyl)aniline”, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of “4-bromo-N-(pyridin-3-ylmethyl)aniline” consists of a pyridine ring attached to an aniline ring via a methylene bridge, with a bromine atom attached to the aniline ring .Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-(pyridin-3-ylmethyl)aniline” are not detailed in the search results, substituted pyridines are known to be important structural motifs in numerous bioactive molecules . They can be used in various chemical reactions to introduce different functional groups .Physical And Chemical Properties Analysis

“4-bromo-N-(pyridin-3-ylmethyl)aniline” is a solid at room temperature . It has a molecular weight of 263.13 .科学研究应用

配位聚合物和纳米结构合成

4-溴-N-(吡啶-3-基甲基)苯胺已被用于合成Cd(II)和Hg(II)配位聚合物。这些配位聚合物利用各种技术进行了表征,并分析了它们的晶体结构。这项研究提供了对弱分子间相互作用在纳米超分子组装中的作用的见解(Hajiashrafi 等人,2015 年)。

溴化技术

该化合物已参与了与苯胺衍生物的选择性溴化相关的研究。这项研究探索了吸附在四氯化碳中的分子溴在实现选择性溴化中的应用,展示了其在有机合成中的潜力(Onaka & Izumi,1984 年)。

振动光谱分析

制备了 4-溴-N-(吡啶-3-基甲基)苯胺的衍生物,并使用核磁共振、红外和拉曼光谱进行了分析。该研究的重点是结构和振动分析,有助于理解分子相互作用和性质(Acosta-Ramírez 等人,2013 年)。

生物活性研究

已经对由对溴苯胺乙酰肼合成的化合物进行了研究,包括 4-溴-N-(吡啶-3-基甲基)苯胺的衍生物。对这些化合物进行了抗菌、抗真菌和抗炎活性评估,突出了其潜在的生物医学应用(Bhat、Sufeera 和 Chaitanya,2011 年)。

配体设计和金属结合

该化合物已用于创建用于金属结合的复杂配体。这包括合成结合了吡啶和其他分子结构的配体,用于与钯和铂等金属结合,从而为配位化学领域做出了贡献(Tovee 等人,2010 年)。

金属配合物的能谱性质

研究探索了具有 4-溴-N-(吡啶-3-基甲基)苯胺衍生物的锌 (II) 配合物的基态结构和光谱性质。这项研究为开发具有特定光学和电子特性的材料提供了有价值的数据(Wang 等人,2012 年)。

电致发光和光学材料

该化合物已参与新型光学材料的合成和研究,展示了在有机发光二极管 (OLED) 和光学限制材料等领域的应用(Vezzu 等人,2010 年)。

分子和晶体结构分析

对 4-溴-N-(吡啶-3-基甲基)苯胺的研究包括对其晶体结构的研究,这有助于理解与材料科学相关的分子几何形状和相互作用(伊藤等人,2002 年)。

属性

IUPAC Name |

4-bromo-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYQEKJJMMIQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)

![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)

![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)

![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)